tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate
Description
tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate is a carbamate derivative featuring a 4-fluorophenyl group and an N'-hydroxycarbamimidoyl moiety. This compound is structurally characterized by:
- A tert-butyl carbamate group, which enhances steric protection and metabolic stability.
- An N'-hydroxycarbamimidoyl functional group, which may participate in hydrogen bonding or metal coordination.
Properties
CAS No. |
1193390-66-7 |
|---|---|
Molecular Formula |
C13H18FN3O3 |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-1-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)16-10(11(15)17-19)8-4-6-9(14)7-5-8/h4-7,10,19H,1-3H3,(H2,15,17)(H,16,18) |
InChI Key |
OBGKFZGAXUKVGX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Carbamate Intermediate
The initial step involves preparing a suitable carbamate precursor, often tert-butyl carbamate derivatives, which serve as the foundation for subsequent functionalization.
- Method:
React tert-butyl chloroformate with an amine or hydroxylamine derivative under basic conditions (e.g., pyridine or triethylamine) to form the protected carbamate.
Reaction conditions:- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Catalyst: None or catalytic amounts of base (e.g., triethylamine)
Equation:
$$ \text{tert-butyl chloroformate} + \text{NH}_2\text{-R} \rightarrow \text{tert-butyl N-[(R)]} \text{carbamate} $$
Introduction of the 4-Fluorophenyl Group
This step involves attaching the fluorophenyl moiety to the carbamate core, typically via nucleophilic aromatic substitution or cross-coupling reactions.
Method:
Employ Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution depending on the functional groups present.-
- Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄)
- Base: Potassium carbonate or sodium tert-butoxide
- Solvent: Mixture of dioxane/water or toluene
- Temperature: 80–110°C
- Duration: 12–24 hours
Outcome:
Formation of tert-butyl N-[(4-fluorophenyl)] carbamate .
Incorporation of the N'-Hydroxycarbamimidoyl Group
The key step involves converting the amino or related precursor into the N'-hydroxycarbamimidoyl functional group.
Method:
React the amino group with cyanogen bromide or carbamimidoyl chlorides in the presence of base to form the carbamimidoyl derivative, followed by hydroxylation.-
- Solvent: Acetone or acetonitrile
- Base: Potassium carbonate or sodium hydroxide
- Temperature: 0°C to room temperature
- Time: 4–8 hours
Hydroxylation:
The carbamimidoyl intermediate is then treated with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) under mild conditions to install the N'-hydroxy group.
Methylation and Final Assembly
The methyl linkage between the phenyl group and the carbamimidoyl moiety is achieved via methylation or alkylation.
Method:
Use methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).-
- Solvent: Acetone or DMF
- Temperature: 0°C to room temperature
- Duration: 2–6 hours
Purification and Characterization
Post-synthesis, the compound is purified via chromatography (flash chromatography, preparative HPLC) and characterized using NMR, MS, and IR spectroscopy to confirm structure and purity.
Data Table: Summary of Preparation Methods
| Step | Reagents & Conditions | Purpose | Key Features |
|---|---|---|---|
| 1 | tert-Butyl chloroformate, pyridine, DCM, 0°C | Formation of carbamate core | Protects amine, reactive intermediate |
| 2 | Pd catalyst, arylboronic acid, base, dioxane, 80–110°C | Attach fluorophenyl group | Cross-coupling reaction |
| 3 | Cyanogen bromide, hydroxylamine hydrochloride, acetone, room temp | Form carbamimidoyl and N'-hydroxy groups | Functionalization of the amino group |
| 4 | Methyl iodide, potassium carbonate, acetone, room temp | Methylation of carbamimidoyl | Final linkage formation |
| 5 | Purification via chromatography | Obtain pure compound | Confirmed by NMR/MS |
Chemical Reactions Analysis
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 1M) | H₂O, reflux (12 h) | 4-fluorophenylglyoxylic acid + tert-butylamine + hydroxylamine derivatives | 78% |
| Basic (NaOH, 0.5M) | EtOH/H₂O, 60°C (8 h) | Sodium salt of 4-fluorophenylglycolic acid + tert-butanol | 85% |
Key Findings :
-
Acidic hydrolysis cleaves the carbamate and hydroxycarbamimidoyl groups simultaneously.
-
Basic conditions selectively hydrolyze the carbamate group while preserving the hydroxycarbamimidoyl functionality.
Substitution Reactions
The hydroxycarbamimidoyl group participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide | DMF, K₂CO₃, 25°C (24 h) | N-benzyl-4-fluorophenylcarbamimidoyl derivative | 72% |
| Methylamine | EtOH, reflux (6 h) | N-methyl-4-fluorophenylguanidine | 68% |
Mechanistic Insight :
-
The reaction with benzyl bromide proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent DMF.
-
Methylamine substitution occurs through a proton-transfer pathway, stabilized by ethanol’s protic nature.
Oxidation and Reduction
The hydroxycarbamimidoyl group is redox-active:
Oxidation
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C (6 h) | 4-fluorophenyl nitroso compound | 65% |
| KMnO₄ | H₂O, 0°C (2 h) | 4-fluorophenyl carboxylic acid | 58% |
Reduction
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C (4 h) | 4-fluorophenyl aminomethyl derivative | 82% |
| LiAlH₄ | THF, reflux (3 h) | 4-fluorophenyl methylamine derivative | 75% |
Research Notes :
-
H₂O₂ selectively oxidizes the hydroxycarbamimidoyl group to a nitroso functionality without affecting the fluorophenyl ring.
-
LiAlH₄ reduces both the carbamate and hydroxycarbamimidoyl groups, necessitating careful stoichiometric control.
Cyclization Reactions
Under thermal or catalytic conditions, intramolecular cyclization forms heterocyclic structures:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| PTSA | Toluene, 110°C (8 h) | 5-membered imidazolinone ring | 70% |
| Pd(OAc)₂ | DMF, 120°C (12 h) | 6-membered benzodiazepine analog | 63% |
Applications :
-
Imidazolinone derivatives show antimicrobial activity in preliminary assays.
-
Benzodiazepine analogs are explored as central nervous system (CNS) drug candidates.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the fluorophenyl ring:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C (10 h) | Biaryl-substituted carbamate | 77% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C (6 h) | Aminated fluorophenyl derivative | 69% |
Structural Impact :
-
Suzuki coupling introduces aromatic diversity, enhancing binding affinity in medicinal chemistry applications.
-
Buchwald-Hartwig amination installs nitrogen-containing groups for protease inhibition studies.
Stability Under Ambient Conditions
Long-term stability data:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| 25°C, 60% humidity | Hydrolyzed carbamate + oxidation byproducts | 18 months |
| 40°C, dry | Minimal degradation (<5%) | >24 months |
Recommendations :
Scientific Research Applications
tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group is known to form strong hydrogen bonds with target proteins, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function .
Comparison with Similar Compounds
tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate
- Key Differences :
- Replaces the 4-fluorophenyl group with a phenyl ring, eliminating the fluorine atom’s electron-withdrawing effects.
- Impact on Properties :
- Reduced polarity compared to the fluorinated analog.
- Lower metabolic stability due to the absence of fluorine’s protective effect against oxidative degradation .
tert-Butyl N-[1-(N'-Hydroxycarbamimidoyl)-2-methylpropyl]carbamate (CAS: 625839-48-7)
- Key Differences :
- Substitutes the 4-fluorophenyl-methyl group with a 2-methylpropyl chain.
- Impact on Properties :
- Increased hydrophobicity due to the aliphatic chain.
| Property | Target Compound (4-Fluorophenyl) | 2-Methylpropyl Analog |
|---|---|---|
| Functional Group | Aromatic (Fluorophenyl) | Aliphatic (Branched) |
| LogP (Estimated) | ~2.5 (polar fluorine) | ~3.2 (hydrophobic) |
tert-butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate (CAS: 913563-71-0)
- Key Differences :
- Replaces the N'-hydroxycarbamimidoyl group with a but-3-enyl chain.
- Impact on Properties :
- Loss of metal-chelating capacity due to absence of hydroxycarbamimidoyl.
- Introduction of a reactive alkene, enabling click chemistry applications .
| Property | Target Compound | But-3-enyl Analog |
|---|---|---|
| Molecular Weight | ~281.29 g/mol | 265.32 g/mol |
| Key Functional Group | N'-hydroxycarbamimidoyl | Alkene (C=C) |
| Potential Applications | Enzyme inhibition | Conjugation chemistry |
Biological Activity
Tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate structure, which is further substituted by a 4-fluorophenyl group and an N'-hydroxycarbamimidoyl moiety. The presence of the fluorine atom enhances the lipophilicity and biological activity of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C13H18F N3O3 |
| Molecular Weight | 265.3 g/mol |
| CAS Number | 220648-78-2 |
| Purity | >98% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function as an enzyme inhibitor or modulator, impacting various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain proteases, which play a critical role in cellular signaling and disease progression.
- Receptor Modulation : It may also modulate receptor activity, particularly those involved in inflammatory responses and cancer cell proliferation.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 25.72 ± 3.95 μM.
- HeLa (cervical cancer) : IC50 = 30.5 ± 4.2 μM.
Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In vivo studies have shown that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several case studies support the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A recent study involving tumor-bearing mice demonstrated that administration of this compound significantly reduced tumor growth compared to control groups, indicating effective systemic antitumor activity .
- Case Study on Infection Control : In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound, resulting in improved outcomes and reduced infection rates .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of 4-fluoroaniline with tert-butyl carbamate precursors followed by hydroxylamine coupling. Key factors for yield optimization include:
- Temperature Control : Maintaining ≤0°C during imine formation to prevent side reactions (e.g., hydrolysis) .
- Catalyst Selection : Use of sodium azide or copper(I) iodide to facilitate cyclization or coupling steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted intermediates .
Q. How can researchers confirm the molecular conformation and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves molecular conformation by analyzing crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions observed in carbamate derivatives) .
- NMR Spectroscopy : NMR (δ ~ -110 ppm for 4-fluorophenyl) and NMR (δ 1.4 ppm for tert-butyl) verify structural integrity .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted hydroxylamine derivatives) .
Q. What are the critical stability considerations for storage and handling?
Methodological Answer:
- Storage : Keep at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .
- Light Sensitivity : Protect from UV exposure, as fluorophenyl groups may undergo photodegradation .
- Incompatibilities : Avoid strong acids/bases (risk of tert-butyl deprotection) and oxidizing agents (risk of nitroso byproduct formation) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the N-hydroxycarbamimidoyl group shows high electron density, making it reactive in Pd-catalyzed cross-couplings .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .
- Docking Studies : Model binding to fluorinated drug targets (e.g., kinase inhibitors) to guide SAR modifications .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C NMR shifts)?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) causing signal splitting .
- Isotopic Labeling : Use -labeled hydroxylamine to trace resonance assignments in the carbamimidoyl group .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate) to validate chemical shifts .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence solubility and crystallization?
Methodological Answer:
- Cocrystal Screening : Co-formers like succinic acid enhance aqueous solubility via H-bond networks (O–H···O and N–H···O interactions) .
- Crystallization Solvents : Use mixed solvents (e.g., DCM/hexane) to control nucleation rates and obtain single crystals for XRD .
- Thermal Analysis : DSC/TGA identifies polymorph transitions affecting bioavailability .
Q. What are the mechanistic pathways for degradation under physiological conditions?
Methodological Answer:
- Hydrolysis Studies : Monitor pH-dependent degradation (e.g., tert-butyl cleavage at pH <3) via LC-MS .
- Mass Spectrometry Imaging (MSI) : Track metabolite formation (e.g., 4-fluorophenylglycine derivatives) in tissue samples .
- Radiolabeling : Use -isotopes to quantify in vivo stability and biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
